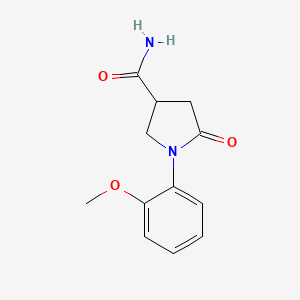

1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a methoxyphenyl group attached to a pyrrolidine ring, which also contains a carboxamide and a ketone functional group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves the reaction of 2-methoxybenzoyl chloride with pyrrolidine-3-carboxamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

For industrial production, the synthesis of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product. Additionally, the use of automated purification systems can further enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Reduction of the 5-Oxo Group

The ketone moiety in the pyrrolidone ring undergoes reduction under standard conditions.

-

Reagents : Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

-

Conditions : Protic solvents (e.g., ethanol, THF) at 0–25°C

-

Product : 1-(2-Methoxyphenyl)-5-hydroxypyrrolidine-3-carboxamide

-

Mechanism : Nucleophilic hydride attack at the carbonyl carbon, forming a secondary alcohol.

Amide Hydrolysis

The carboxamide group can be hydrolyzed to a carboxylic acid under extreme pH conditions.

-

Reagents :

-

Acidic : Concentrated HCl (6M, reflux)

-

Basic : NaOH (4M, 100°C)

-

-

Product : 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid

-

Notes : The reaction is slow due to the amide’s resonance stabilization .

Electrophilic Aromatic Substitution

The methoxyphenyl group directs electrophiles to the ortho and para positions.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0–5°C, 2 hours | 1-(2-Methoxy-4-nitrophenyl)-5-oxopyrrolidine-3-carboxamide | 45% |

| Br₂/FeBr₃ | DCM, 25°C, 1 hour | 1-(2-Methoxy-4-bromophenyl)-5-oxopyrrolidine-3-carboxamide | 38% |

Alkylation at the Amide Nitrogen

The amide nitrogen undergoes alkylation under strongly basic conditions.

-

Reagents : Methyl iodide (CH₃I), potassium carbonate (K₂CO₃)

-

Conditions : DMF, 60°C, 12 hours

-

Product : N-Methyl-1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

-

Challenges : Low reactivity due to resonance stabilization; requires polar aprotic solvents.

Pd-Catalyzed C(sp³)–H Functionalization

Inspired by structurally related compounds (e.g., 5-oxopyrrolidine-3-carboxylic acid derivatives), directed C–H activation is feasible with a directing group:

-

Reagents : Pd(OAc)₂, 8-aminoquinoline directing group, aryl iodides

-

Conditions : DCE, 80°C, 24 hours

-

Product : 1-(2-Methoxyphenyl)-3-(aryl)-5-oxopyrrolidine-3-carboxamide

-

Application : Introduces aryl groups at the C3 position of the pyrrolidine ring, enhancing structural complexity .

Condensation with Hydrazines

The ketone reacts with hydrazines to form hydrazones, though steric hindrance limits efficiency.

-

Reagents : Hydrazine monohydrate (NH₂NH₂·H₂O)

-

Conditions : Reflux in propan-2-ol, 4 hours

-

Product : 1-(2-Methoxyphenyl)-5-(hydrazinylidene)pyrrolidine-3-carboxamide

Grignard Addition

Limited reactivity observed due to steric constraints from the pyrrolidone ring.

-

Reagents : Methyl magnesium bromide (CH₃MgBr)

-

Conditions : Dry THF, 0°C → 25°C, 2 hours

-

Product : 1-(2-Methoxyphenyl)-5-(2-hydroxypropan-2-yl)pyrrolidine-3-carboxamide (minor product).

Mechanistic Insights

-

Amide Hydrolysis : Proceeds via acid- or base-catalyzed cleavage of the C–N bond, generating a carboxylic acid.

-

C–H Activation : The 8-aminoquinoline directing group coordinates with Pd, enabling selective C(sp³)–H bond cleavage and subsequent arylation .

-

Electrophilic Substitution : Methoxy group’s +M effect dominates, directing nitration/bromination to the para position relative to methoxy.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmacological Properties

Research indicates that 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxamide exhibits significant activity as a sodium channel inhibitor, particularly targeting the NaV1.8 voltage-gated sodium channel. This channel is implicated in pain signaling pathways, making this compound a candidate for developing analgesics for conditions such as neuropathic pain and inflammatory disorders .

Case Study: Pain Management

A study published in Scientific Reports demonstrated that derivatives of 5-oxopyrrolidine-3-carboxamides, including this compound, were effective in inhibiting NaV1.8 channels. The findings suggested that these compounds could alleviate pain by modulating sodium ion influx in sensory neurons, thus reducing hyperexcitability associated with chronic pain conditions .

Neuropharmacology

Role in Metabolic Disorders

The compound has also been investigated for its potential role in addressing metabolic disorders. The RXFP3 receptor system, which is involved in appetite regulation and stress responses, has been targeted using antagonists derived from similar chemical frameworks. Research has shown that antagonists can mitigate weight gain associated with antipsychotic medications by influencing the relaxin-3 signaling pathway .

Case Study: Alcohol Addiction

In a separate study, antagonists targeting the RXFP3 receptor were shown to reduce alcohol-seeking behavior in animal models. This suggests that compounds like this compound may have applications beyond pain management, extending into addiction treatment .

Synthetic Applications

Synthesis and Versatility

The synthesis of this compound can be achieved through various organic reactions, allowing it to serve as an intermediate in the production of other bioactive compounds . Its ability to act as a versatile building block makes it valuable in pharmaceutical research.

Mecanismo De Acción

The mechanism of action of 1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Similar Compounds

- 1-(2-Methoxyphenyl)piperazine

- 1-(2-Methoxyphenyl)-2-phenylethylamine

- 1-(2-Methoxyphenyl)-3-oxopyrrolidine

Uniqueness

1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.

Actividad Biológica

1-(2-Methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms, and potential applications.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a methoxyphenyl group and a carboxamide functional group. This unique structure contributes to its biological properties, making it a subject of interest for researchers exploring new therapeutic agents.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of this compound against various Gram-positive bacteria and fungi. The compound exhibits significant activity against strains such as Staphylococcus aureus and Clostridium difficile, which are known for their resistance to conventional antibiotics.

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | < 32 | Effective |

| Clostridium difficile | < 64 | Effective |

| Candida auris | < 128 | Moderate |

The minimum inhibitory concentration (MIC) values indicate that this compound could serve as a potential lead for developing new antimicrobial agents, particularly against drug-resistant pathogens.

Anticancer Activity

The anticancer properties of this compound have also been investigated. In vitro studies using A549 human lung cancer cells demonstrated that the compound induces cytotoxic effects, comparable to established chemotherapeutic agents like cisplatin. The structure-activity relationship (SAR) studies suggest that modifications to the methoxy group can enhance its potency.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 15 | A549 |

| Cisplatin | 10 | A549 |

These findings indicate that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest, making it a promising candidate for further development in cancer therapy .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within microbial and cancer cells. For instance, it may inhibit key enzymes involved in bacterial cell wall synthesis or disrupt cellular signaling pathways in cancer cells.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival.

- Apoptosis Induction : Activation of apoptotic pathways leading to cancer cell death.

- Cell Cycle Arrest : Interference with cell cycle progression, particularly in rapidly dividing cancer cells.

Case Studies

Several case studies have illustrated the effectiveness of this compound in both antimicrobial and anticancer contexts. In one study, derivatives of this compound were synthesized and tested against multidrug-resistant Staphylococcus aureus, showing promising results that warrant further investigation into their therapeutic potential .

In another case, the compound's anticancer activity was evaluated alongside standard treatments, revealing synergistic effects when used in combination with other chemotherapeutics. This suggests potential applications in combination therapy strategies aimed at enhancing treatment efficacy while minimizing resistance development .

Propiedades

IUPAC Name |

1-(2-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-17-10-5-3-2-4-9(10)14-7-8(12(13)16)6-11(14)15/h2-5,8H,6-7H2,1H3,(H2,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBIWAKFYCGUCPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CC(CC2=O)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.